Ethyl (1s,3r,5s)-2-boc-2-azabicyclo[3.1.0]hexane-3-carboxylate
Description
Ethyl (1S,3R,5S)-2-Boc-2-azabicyclo[3.1.0]hexane-3-carboxylate (CAS: 871727-40-1) is a bicyclic compound featuring a 3.1.0 ring system, an ethyl ester group, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. Its molecular formula is C₁₃H₂₁NO₄, with a molecular weight of 255.31 g/mol . It is classified as a protein degradation building block and is used in research and industrial applications, particularly in medicinal chemistry for synthesizing bioactive molecules . The compound is commercially available with ≥97% purity and is stored at ambient conditions .
Properties
IUPAC Name |
2-O-tert-butyl 3-O-ethyl (1S,3R,5S)-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-5-17-11(15)10-7-8-6-9(8)14(10)12(16)18-13(2,3)4/h8-10H,5-7H2,1-4H3/t8-,9-,10+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWOZJGWXZDMDZ-LPEHRKFASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2CC2N1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1C[C@@H]2C[C@@H]2N1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Steps
- Starting Material: 1-tert-butyl 2-ethyl (2R)-2,3-dihydro-1H-pyrrole-1,2-dicarboxylate.
- Reagents: Diethylzinc and diiodomethane in toluene.
- Conditions: Initial reaction with diethylzinc at -40 °C for 0.5 hours, followed by addition of diiodomethane and stirring from -40 °C to room temperature over 4.5 hours.
- Outcome: Formation of a mixture of stereoisomers including ethyl (1r,3r,5r)-2-boc-2-azabicyclo[3.1.0]hexane-3-carboxylate and ethyl (1s,3r,5s)-2-boc-2-azabicyclo[3.1.0]hexane-3-carboxylate.
Yields and Stereoselectivity
- The yield of the desired (1s,3r,5s) isomer is reported around 7%, with the major product being the (1r,3r,5r) isomer at 39% yield.
- The stereoselectivity depends on reaction time and temperature, with the cis/trans ratio varying during the Simmons-Smith reaction. Optimal cis/trans ratio of 6:1 was observed at 19.5 hours reaction time.
- Total yield for the sequence is approximately 30%, with a diastereomeric excess (de) of 72% for the desired isomer.
Reference and Analytical Data
- The intermediates and final products were characterized by ^1H NMR and ^13C NMR spectroscopy.
- X-ray crystallography confirmed the stereochemistry of the (1s,3r,5s) isomer.
- The reaction conditions and yields were detailed in Tetrahedron Letters, 2013, vol. 54, issue 49, pages 6722-6724.
Preparation via Cyclization from Aminomethylcyclopropyl Precursors
An alternative process involves preparing the bicyclic acid or ester from cis 2-aminomethylcyclopropyl-1,1-dialkyl acetals.
Synthetic Steps
- Starting from cis-ethyl 2-cyanocyclopropylcarboxylate, hydrolysis and conversion to 2-cyanocyclopropyl aldehyde.
- Reaction with tri-(tert-butoxy) lithium aluminium hydride at low temperature (-60 °C) to reduce to the corresponding amine intermediate.
- Cyclization and Boc protection to form the bicyclic system.
- Esterification by reaction with ethanol in the presence of dry hydrogen chloride to form the ethyl ester.
Reaction Conditions and Notes
- The process involves acid catalysis and careful control of reaction temperatures.
- The crude intermediates can be converted in situ without isolation.
- The product is typically obtained as a mixture of cis/trans isomers, which can be separated by fractional crystallization or ion-exchange chromatography.
- This method yields the ethyl ester of the bicyclic acid with control over stereochemistry through choice of starting materials and reaction conditions.
Yield and Purity
- The yield of the bicyclic acid intermediate can be high (up to 82% in some steps).
- Overall yields for the ethyl ester are moderate due to multiple steps.
- Purity of the final product is typically above 97% after purification.
Analytical Characterization
- Structural confirmation by NMR and X-ray diffraction.
- The final product's molecular formula is C13H21NO4 with a molecular weight of 255.31 g/mol.
- Storage at room temperature is suitable for the purified compound.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Stereoselectivity | Notes |
|---|---|---|---|---|---|
| Asymmetric Simmons-Smith | 1-tert-butyl 2-ethyl (2R)-2,3-dihydro-1H-pyrrole-1,2-dicarboxylate | Diethylzinc, Diiodomethane, Toluene, -40 to 20 °C | 7% (desired isomer), 39% (major isomer) | de ~72%, cis/trans 6:1 at 19.5 h | Requires careful temperature control; stereochemistry confirmed by X-ray |
| Cyclization from Aminomethylcyclopropyl | cis-ethyl 2-cyanocyclopropylcarboxylate and derivatives | Hydrolysis, reduction (LiAlH(OtBu)3), Boc protection, esterification with EtOH/HCl | Up to 82% (intermediate), overall moderate | Mixture of cis/trans, separable by crystallization | Multi-step process; intermediates often handled in situ |
Research Findings and Optimization Notes
- The use of 4-dimethylaminopyridine (DMAP) as a catalyst in the cyclization step improves yields significantly (82% yield reported for a related intermediate).
- Reaction times and temperature critically influence the cis/trans isomer ratio in the Simmons-Smith cyclopropanation.
- The Boc protecting group provides stability and facilitates purification.
- The stereochemical purity of the final product can be enhanced by chromatographic techniques and recrystallization.
- The ethyl ester is favored due to ease of formation and stability compared to other esters.
Chemical Reactions Analysis
Types of Reactions it Undergoes:
Oxidation: The compound can undergo oxidation reactions, typically affecting the ethyl group or Boc group under strong oxidative conditions.
Reduction: Reduction reactions may target the ester functional group, converting it into an alcohol under suitable conditions.
Substitution: The compound exhibits reactivity towards nucleophilic substitution reactions, particularly at the ester or Boc-protected amine sites.
Common Reagents and Conditions Used in These Reactions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminium hydride (LiAlH₄) are typically employed.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols are used in substitution reactions.
Major Products Formed from These Reactions:
Oxidation Products: Carboxylic acids or aldehydes, depending on the specific site of oxidation.
Reduction Products: Alcohols, typically from the ester group.
Substitution Products: Varied products based on the nucleophile used, such as azides or thiolates.
Scientific Research Applications
Ethyl (1s,3r,5s)-2-boc-2-azabicyclo[3.1.0]hexane-3-carboxylate has a diverse range of applications in scientific research:
Chemistry: Utilized as an intermediate in the synthesis of more complex molecules, serving as a building block in organic synthesis.
Biology: Employed in the study of enzyme inhibitors due to its unique structure.
Medicine: Investigated for potential therapeutic effects, particularly as a precursor to pharmacologically active compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The compound's mechanism of action is primarily related to its reactivity and interaction with other molecules:
Molecular Targets and Pathways: The Boc-protected amine can be deprotected under acidic conditions to reveal a free amine, which then participates in various biochemical pathways, potentially inhibiting enzymes or interacting with other biological targets.
Comparison with Similar Compounds
Structural Variations
Stereoisomers
- Ethyl (1R,3R,5R)-2-Boc-2-azabicyclo[3.1.0]hexane-3-carboxylate (CAS: 871727-37-6):
This stereoisomer differs in the configuration of the bicyclic core (1R,3R,5R vs. 1S,3R,5S). Despite identical molecular formulas, stereochemical differences influence reactivity and biological activity. For example, the (1R,3R,5R) isomer is priced higher ($10,506.90/500 mg ) compared to the (1S,3R,5S) variant, likely due to synthesis challenges or demand .
Ring System Modifications
- Bicyclo[2.2.2]octane Derivatives: Ethyl di-endo-3-acetylaminobicyclo[2.2.2]oct-5-ene-2-carboxylate (C₁₃H₁₉NO₃) features a larger, more rigid bicyclo[2.2.2] system.
- 3-Oxabicyclo[3.1.0]hexane Derivatives :
Ethyl (1R,5S)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate (CAS: 184838-77-5) replaces the nitrogen atom with oxygen, altering hydrogen-bonding capacity and electronic properties. This modification impacts solubility and metabolic pathways .
Functional Group Variations
- Boc Deprotected Analogs :
2-Azabicyclo[3.1.0]hexan-3-one (CAS: 2193098-04-1) lacks the Boc and ethyl ester groups, resulting in a simpler structure. The absence of these groups increases reactivity, making it a versatile intermediate for further functionalization . - Methyl Ester Analogs :
Methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate HCl (CAS: MFCD11865137) uses a methyl ester instead of ethyl, reducing lipophilicity. This change can enhance aqueous solubility, critical for pharmacokinetics in drug development .
Physicochemical Properties
Key Observations :
Biological Activity
Ethyl (1s,3r,5s)-2-boc-2-azabicyclo[3.1.0]hexane-3-carboxylate is a compound of significant interest in both organic chemistry and pharmacology due to its unique structural features and potential biological activities. This article delves into its biological activity, synthetic routes, and applications in research.
Structural Characteristics
This compound features a bicyclic structure that imparts distinctive chemical properties. Its molecular formula is with a molecular weight of approximately 255.31 g/mol. The compound includes an ethyl ester functional group and a tert-butoxycarbonyl (Boc) protecting group, which is commonly employed in organic synthesis to protect amines from unwanted reactions during synthesis processes.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Azabicyclo Core : Starting with an amino alcohol, an intramolecular cyclization reaction forms the azabicyclo core.
- Introduction of the Boc Group : The product is treated with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base to introduce the Boc protecting group.
- Esterification : The carboxylate group undergoes esterification using ethyl iodide (EtI) and a suitable base like potassium carbonate (K₂CO₃) .
Enzyme Inhibition
Research indicates that this compound exhibits potential as an enzyme inhibitor. Its unique structure allows it to interact specifically with various enzymes, making it a candidate for further investigation in medicinal chemistry .
Therapeutic Applications
The compound has been explored for its therapeutic effects, particularly as a precursor to pharmacologically active compounds. Its structural features suggest potential applications in developing drugs targeting specific biological pathways .
Case Studies
Several studies have highlighted the biological activities associated with similar azabicyclo compounds:
- Case Study 1 : A study focused on a related azabicyclo compound demonstrated significant inhibition of viral replication in cellular assays, suggesting that modifications to the bicyclic structure could enhance antiviral activity .
- Case Study 2 : Another investigation into azabicyclo derivatives revealed their effectiveness as inhibitors against certain proteases involved in viral infections, further supporting the potential utility of this compound in antiviral drug development .
Comparative Analysis
The following table compares this compound with similar compounds:
| Compound Name | Structure Type | Biological Activity | Applications |
|---|---|---|---|
| This compound | Azabicyclo | Enzyme inhibition | Antiviral drug development |
| Ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylate | Azabicyclo | Moderate enzyme inhibition | Organic synthesis |
| 2-Boc-2-azabicyclo[2.2.2]octane | Azabicyclo | Limited biological activity | Chemical intermediates |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl (1S,3R,5S)-2-Boc-2-azabicyclo[3.1.0]hexane-3-carboxylate, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves cyclopropanation and Boc protection. For example, tert-butyl carbamate (Boc) is introduced via coupling reactions using diisopropylethylamine (DIPEA) and T3P® (propylphosphonic anhydride) in dichloromethane at 0°C . Yield optimization (e.g., 70–89%) depends on solvent choice (DMF vs. CH₂Cl₂), temperature control, and stoichiometric ratios of intermediates like 4-nitro-1H-pyrazole-3-carboxylic acid .
- Key Data :
- Example yield: 89% in DMF with T3P® .
- Lower yields (e.g., 70%) occur in polar aprotic solvents due to side reactions .
Q. How is the stereochemistry of the bicyclo[3.1.0]hexane core verified experimentally?
- Methodology : X-ray crystallography is the gold standard. For example, triclinic crystal systems (space group P1) with specific unit cell parameters (e.g., a = 8.21 Å, b = 9.34 Å) confirm the (1S,3R,5S) configuration . Chiral HPLC or NMR (e.g., NOE experiments) can also resolve stereoisomers .
Q. What analytical techniques are critical for characterizing this compound?
- Methodology :
- NMR : ¹H/¹³C NMR distinguishes the ethyl ester (δ ~1.2–1.4 ppm for CH₃) and Boc group (δ ~1.4 ppm for tert-butyl) .
- HRMS : Exact mass (e.g., m/z 478.4 for derivatives) confirms molecular formula .
- TLC : Used to monitor reaction progress (e.g., Rf = 0.3–0.4 in 75% ethyl acetate/petroleum ether) .
Advanced Research Questions
Q. How can synthetic protocols be optimized to mitigate diastereomer formation during cyclopropanation?
- Methodology :
- Chiral resolution : Diastereomeric salt formation with L-tartaric acid or chromatography on chiral stationary phases (e.g., Chiralpak® AD-H) .
- Ab initio calculations : Predict thermodynamic favorability of cis vs. trans isomers based on transition-state energies .
Q. What mechanistic insights explain the compound’s bioactivity in antifungal assays?
- Methodology :
- MIC assays : Antifungal activity against Candida albicans (MIC = 15 µg/mL) and Aspergillus niger (MIC = 10 µg/mL) suggests membrane disruption via oxirane ring-opening .
- Synergy studies : Enhanced efficacy with polyene antibiotics (e.g., amphotericin B) implies complementary targeting of ergosterol biosynthesis .
- Data Table :
| Compound | Fungal Strain | MIC (µg/mL) |
|---|---|---|
| Target Compound | Candida albicans | 15 |
| Target Compound | Aspergillus niger | 10 |
Q. How do substituents on the azabicyclo[3.1.0]hexane scaffold influence metabolic stability?
- Methodology :
- In vitro metabolic assays : Liver microsomes (human/rat) assess esterase-mediated hydrolysis of the ethyl group. Boc protection increases stability (t₁/₂ > 2 hrs vs. <0.5 hrs for unprotected analogs) .
- Derivatization : Replacing ethyl with methyl or tert-butyl esters alters logP (e.g., from 2.1 to 3.5) and CYP450 interaction .
Q. What strategies resolve contradictions in crystallographic vs. computational stereochemical predictions?
- Methodology :
- DFT calculations : Compare optimized geometries (e.g., B3LYP/6-31G*) with experimental X-ray data to validate enantiomer assignments .
- Overlay analysis : RMSD values <0.5 Å confirm computational model accuracy .
Key Citations
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
